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Compound of Interest

Compound Name: PD0166285

Cat. No.: B1683963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD0166285, a pyrido[2,3-d]pyrimidine
compound that functions as a potent dual inhibitor of the Weel and PKMYT1 kinases. By
targeting these critical regulators of the G2/M cell cycle checkpoint, PD0166285 represents a
significant tool for cancer research and a potential therapeutic agent, particularly in tumors with
specific genetic backgrounds such as TP53 mutations.

Core Mechanism of Action

PD0166285 exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with
DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which
ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key
kinases:

o Weel: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1)
on the Tyrl5 residue.[2]

e PKMYTL1 (Mytl): A membrane-associated kinase that inhibits CDK1 through phosphorylation
of both Thr14 and Tyr15 residues.[1][3]

By inhibiting both Weel and PKMYT1, PD0166285 effectively prevents the inhibitory
phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis,
regardless of the cell's DNA damage status. This dual inhibition is particularly effective in
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cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become

heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for PD0166285, providing a

comparative overview of its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of PD0166285

Target IC50 Value Assay Type Reference
Weel 24 nM Cell-free kinase assay  [1][5]
PKMYTL1 (Mytl) 72 nM Cell-free kinase assay  [1][5]
Chk1 3.433 uM Cell-free kinase assay  [5][6]

Table 2: Cellular Activity of PD0166285 in Cancer Cell Lines
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Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical research workflow for evaluating
PD0166285, the following diagrams are provided.
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Experimental Workflow for PD0166285 Evaluation

In Vitro Analysis

Cell-Free Kinase Assay
(IC50 Determination)

Cancer Cell Line Culture
(e.g., TP53 mutant)

Cell Viability Assay Cell Cycle Analysis Western Blot
(e.g., CCK8/MTT) (Flow Cytometry) (p-CDK1, y-H2AX)

}Prormslng
i Results

In Vivo Analysis
Tumor Xenograft Model
(e.g., Nude Mice)

l

PD0166285 +/- Radiation/
Chemotherapy

Tumor Volume
Measurement

Immunohistochemistry
(e.g., Ki-67, TUNEL)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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